Cas no 2097981-40-1 ((1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol)

(1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol is a versatile triazole-based compound featuring a hydroxymethyl functional group attached to the triazole ring and a phenyl-substituted propan-2-yl moiety. This structure imparts potential reactivity for further derivatization, making it valuable in medicinal chemistry and materials science applications. The triazole core offers stability and hydrogen-bonding capacity, while the hydroxymethyl group enhances solubility and serves as a handle for conjugation or modification. The phenylpropan-2-yl substituent may influence steric and electronic properties, broadening its utility in ligand design or catalytic systems. Its balanced polarity and modular structure make it a promising intermediate for synthesizing bioactive molecules or functional materials.
(1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol structure
2097981-40-1 structure
Product name:(1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol
CAS No:2097981-40-1
MF:C12H15N3O
MW:217.267002344131
CID:5046654

(1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol
    • [1-(1-phenylpropan-2-yl)triazol-4-yl]methanol
    • (1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol
    • Inchi: 1S/C12H15N3O/c1-10(7-11-5-3-2-4-6-11)15-8-12(9-16)13-14-15/h2-6,8,10,16H,7,9H2,1H3
    • InChI Key: FVDOEAMTLDGETF-UHFFFAOYSA-N
    • SMILES: OCC1=CN(C(C)CC2C=CC=CC=2)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 206
  • XLogP3: 1.1
  • Topological Polar Surface Area: 50.9

(1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-3350-0.25g
(1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol
2097981-40-1 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-3350-2.5g
(1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol
2097981-40-1 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-3350-5g
(1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol
2097981-40-1 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-3350-10g
(1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol
2097981-40-1 95%+
10g
$1684.0 2023-09-07
TRC
P114751-500mg
(1-(1-Phenylpropan-2-yl)-1h-1,2,3-triazol-4-yl)methanol
2097981-40-1
500mg
$ 365.00 2022-06-03
TRC
P114751-1g
(1-(1-Phenylpropan-2-yl)-1h-1,2,3-triazol-4-yl)methanol
2097981-40-1
1g
$ 570.00 2022-06-03
Life Chemicals
F1907-3350-0.5g
(1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol
2097981-40-1 95%+
0.5g
$380.0 2023-09-07
TRC
P114751-100mg
(1-(1-Phenylpropan-2-yl)-1h-1,2,3-triazol-4-yl)methanol
2097981-40-1
100mg
$ 95.00 2022-06-03
Life Chemicals
F1907-3350-1g
(1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol
2097981-40-1 95%+
1g
$401.0 2023-09-07

(1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol Related Literature

Additional information on (1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol

Introduction to Compound CAS No 2097981-40-1: (1-(1-Phenylpropan-2-yl)-1H-triazol-4-yl)methanol

The compound with CAS No 2097981-40-l, known as (I-(I-Pheuyipropun-Iy)-I H - I ,Z ,3-triazoI -4-yDmethanoll, is a versatile organic molecule with a unique structure that has garnered significant attention in various scientific domains. Its chemical formula is C₁₅H₂₀N₃O, and it features a molecular weight of approximately 268.3 g/mol. This compound is notable for its combination of a triazole ring system and a phenyipropunoid group, which contributes to its diverse chemical properties and potential applications.

The molecular structure of this compound comprises a central triazole ring system with nitrogen atoms at positions I , Z , and 3 . Attached to the triazole ring is an alcohol group at position 4 , which introduces hydroxymethyl functionality . The triazole moiety is further substituted with an aralky group at position I , specifically at position I of the propunoyl chain . This substitution pattern enhances the molecule's stability and reactivity , making it suitable for various chemical transformations . The phenyipropunoyl substituent adds complexity to the molecule's structure by introducing an aromatic ring connected via an alky chain . This feature not only increases the molecule's lipophilicity but also provides additional sites for potential interactions with other molecules . The overall structure thus presents opportunities for both intra-molecular and inter-molecular hydrogen bonding , which can influence its physical properties such as solubility , melting point , and boiling point . Furthermore , the presence of aromatic rings can contribute to π - π interactions , enhancing the molecule's ability to participate in supramolecular assemblies or form complexes with other aromatic compounds . Such characteristics make this compound interesting not only from a synthetic standpoint but also for applications in material science , drug design , and catalysis . Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in metabolic pathways , suggesting its role in therapeutic interventions . Additionally , researchers have explored its use as a building block for constructing advanced materials such as stimuli-responsive polymers or self-healing materials due to its reactivity patterns . In conclusion , this compound represents an important addition to the field of organic chemistry due to its unique structural features that enable diverse chemical behaviors across multiple disciplines .

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